molecular formula C20H18ClNO B1393843 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-67-4

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393843
M. Wt: 323.8 g/mol
InChI Key: LUWWYLUUTJXUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO and a molecular weight of 323.82 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride are not fully detailed in the available resources. We know its molecular weight is 323.82 , but information about its melting point, boiling point, solubility, and other characteristics are not provided.

Scientific Research Applications

    Pharmaceuticals and Medicinal Chemistry

    • Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • It forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .
    • The antimalarial drugs quinine and chloroquine also contain the quinoline scaffold .

    Industrial Chemistry

    • Quinoline provides frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .
    • It is also used as solvents for terpenes and resins .

    Dyes

    • Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .

Safety And Hazards

The specific safety and hazard information for 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is not provided in the available resources. It’s important to handle all chemicals with appropriate safety measures, especially if they’re intended for research use only .

Future Directions

The future directions of research involving 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride are not specified in the available resources. Given its use in proteomics research , it may be involved in studies seeking to understand protein function and interactions.

properties

IUPAC Name

2-(4-butan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWWYLUUTJXUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.